molecular formula C7H3BrClIN2 B1613185 4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-78-2

4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1613185
CAS No.: 1000340-78-2
M. Wt: 357.37 g/mol
InChI Key: ZGOGNXCKBOKADK-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common approach involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. For instance, the bromination and chlorination can be achieved using bromine and chlorine sources under controlled conditions. The iodination step can be performed using iodine or iodinating reagents such as N-iodosuccinimide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate nucleophiles.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts.

    Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can be subjected to oxidation or reduction under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents such as dimethylformamide or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules with potential therapeutic applications.

    Chemical Biology: The compound is used in the design of molecular probes to study biological pathways and protein interactions.

    Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.

    Drug Discovery: The compound is explored for its potential to inhibit specific molecular targets involved in diseases such as cancer.

Mechanism of Action

The mechanism of action of 4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can block downstream signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound lacks the bromine and iodine substituents but shares the pyrrolo[2,3-b]pyridine core.

    6-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound has a bromine substituent at the 6-position but lacks chlorine and iodine.

    4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: This compound is similar but lacks the iodine substituent.

Uniqueness

4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of three different halogen atoms, which can significantly influence its reactivity and biological activity. The combination of bromine, chlorine, and iodine provides a versatile platform for further functionalization and optimization in drug design and other applications.

Properties

IUPAC Name

4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOGNXCKBOKADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2I)N=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646914
Record name 4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-78-2
Record name 4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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